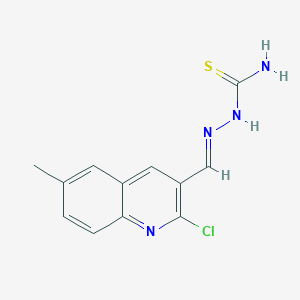![molecular formula C19H11BrO4 B304640 3-[(6-bromo-4-oxo-4H-chromen-3-yl)methylene]-2,3-dihydro-4H-chromen-4-one](/img/structure/B304640.png)
3-[(6-bromo-4-oxo-4H-chromen-3-yl)methylene]-2,3-dihydro-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(6-bromo-4-oxo-4H-chromen-3-yl)methylene]-2,3-dihydro-4H-chromen-4-one, also known as Brucine, is a natural alkaloid compound that is found in the seeds of the Strychnos nux-vomica tree. Brucine has been widely studied for its potential therapeutic properties in the treatment of a variety of diseases and disorders.
Mécanisme D'action
3-[(6-bromo-4-oxo-4H-chromen-3-yl)methylene]-2,3-dihydro-4H-chromen-4-one exerts its effects through a variety of mechanisms, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune function. It has been shown to target a number of key molecular pathways involved in these processes, including the MAPK/ERK and PI3K/Akt signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of cell growth and the induction of apoptosis in cancer cells. It has also been shown to have anti-inflammatory effects, and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of brucine is its relatively low toxicity, which makes it a potentially useful therapeutic agent. However, its low solubility in water can make it difficult to work with in laboratory experiments, and its potential side effects on normal cells and tissues must be carefully evaluated.
Orientations Futures
There are a number of potential future directions for research on brucine. These include further studies on its mechanisms of action, as well as its potential use in combination with other therapeutic agents. Additionally, the development of more effective methods for synthesizing and delivering brucine could help to improve its therapeutic potential.
Méthodes De Synthèse
3-[(6-bromo-4-oxo-4H-chromen-3-yl)methylene]-2,3-dihydro-4H-chromen-4-one can be synthesized through a variety of methods, including the condensation of 2,3-dihydro-4H-chromen-4-one with 6-bromo-4-oxo-4H-chromen-3-ylmethylidene under acidic conditions. Other methods include the reduction of strychnine and the oxidation of brucine.
Applications De Recherche Scientifique
3-[(6-bromo-4-oxo-4H-chromen-3-yl)methylene]-2,3-dihydro-4H-chromen-4-one has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been shown to have antitumor, antiviral, and anti-inflammatory effects, and has been studied for its potential use in the treatment of cancer, viral infections, and inflammatory diseases.
Propriétés
Formule moléculaire |
C19H11BrO4 |
|---|---|
Poids moléculaire |
383.2 g/mol |
Nom IUPAC |
6-bromo-3-[(E)-(4-oxochromen-3-ylidene)methyl]chromen-4-one |
InChI |
InChI=1S/C19H11BrO4/c20-13-5-6-17-15(8-13)19(22)12(10-24-17)7-11-9-23-16-4-2-1-3-14(16)18(11)21/h1-8,10H,9H2/b11-7+ |
Clé InChI |
YLFANOQJLUWHKU-YRNVUSSQSA-N |
SMILES isomérique |
C1/C(=C\C2=COC3=C(C2=O)C=C(C=C3)Br)/C(=O)C4=CC=CC=C4O1 |
SMILES |
C1C(=CC2=COC3=C(C2=O)C=C(C=C3)Br)C(=O)C4=CC=CC=C4O1 |
SMILES canonique |
C1C(=CC2=COC3=C(C2=O)C=C(C=C3)Br)C(=O)C4=CC=CC=C4O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Amino-6-[(cyanomethyl)sulfanyl]-4-(4-methoxyphenyl)-3,5-pyridinedicarbonitrile](/img/structure/B304558.png)
![2-{[6-amino-3,5-dicyano-4-(4-methoxyphenyl)-2-pyridinyl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B304559.png)
![[7-Amino-6-(4-chlorophenyl)-4,5-dihydrodithieno[2,3-b:2,3-h]quinolin-8-yl](4-methoxyphenyl)methanone](/img/structure/B304560.png)
![2-{[6-benzoyl-4-phenyl-5-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-1-phenylethanone](/img/structure/B304561.png)
![[7-Amino-6-(4-chlorophenyl)-4,5-dihydrodithieno[2,3-b:2,3-h]quinolin-8-yl](phenyl)methanone](/img/structure/B304562.png)
![Ethyl 7-amino-6-(4-chlorophenyl)-4,5-dihydrodithieno[2,3-b:2,3-h]quinoline-8-carboxylate](/img/structure/B304563.png)
![2-(Benzylsulfanyl)-4-(4-chlorophenyl)-5,6-dihydrothieno[2,3-h]quinoline-3-carbonitrile](/img/structure/B304564.png)
![10-[(hydroxyimino)methyl]-13-methyl-17-oxo-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B304569.png)
![(13S)-5-methyl-6-(6-methylheptan-2-yl)-17-oxapentacyclo[14.2.1.01,13.02,10.05,9]nonadecane](/img/structure/B304570.png)
![(13S)-5-methyl-6-(6-methylheptan-2-yl)-17-oxa-18-azapentacyclo[14.3.1.01,13.02,10.05,9]icos-18-ene](/img/structure/B304571.png)
![15-(Acetyloxy)-13-chloro-6-(1,5-dimethylhexyl)-5-methyl-19-oxapentacyclo[10.5.2.0~1,13~.0~2,10~.0~5,9~]nonadec-18-yl acetate](/img/structure/B304573.png)
![N-decyl-N-[4,5-dicyano-2-({decyl[(4-methylphenyl)sulfonyl]amino}methyl)benzyl]-4-methylbenzenesulfonamide](/img/structure/B304574.png)
![2-[4-chloro-2-(4-isoxazolyl)phenoxy]-N'-[(4-oxo-4H-chromen-3-yl)methylene]acetohydrazide](/img/structure/B304578.png)
